![molecular formula C24H22FNO2 B586543 [1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427521-35-4](/img/structure/B586543.png)
[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM2201 6-hydroxyindole metabolite is a synthetic cannabinoid metabolite derived from AM2201. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the active ingredient in cannabis. AM2201 is known for its high affinity for cannabinoid receptors type 1 (CB1) and type 2 (CB2), making it a potent psychoactive substance . The 6-hydroxyindole metabolite is formed during the phase I metabolism of AM2201 by cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM2201 6-hydroxyindole metabolite involves the hydroxylation of the indole ring of AM2201. This can be achieved through various synthetic routes, including:
Hydroxylation using Cytochrome P450 Enzymes: This biological method involves the use of cytochrome P450 enzymes to hydroxylate the indole ring at the 6-position.
Chemical Hydroxylation: This method involves the use of chemical reagents such as hydrogen peroxide or other oxidizing agents to introduce a hydroxyl group at the 6-position of the indole ring.
Industrial Production Methods
Industrial production of AM2201 6-hydroxyindole metabolite is typically carried out in controlled laboratory settings due to the regulatory restrictions on synthetic cannabinoids. The process involves the synthesis of AM2201 followed by its hydroxylation using either enzymatic or chemical methods .
Chemical Reactions Analysis
Types of Reactions
AM2201 6-hydroxyindole metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents such as chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
AM2201 6-hydroxyindole metabolite has several scientific research applications, including:
Forensic Chemistry: Used as a reference standard for the detection of AM2201 abuse in biological samples such as urine and blood.
Pharmacology: Studied for its interaction with cannabinoid receptors and its potential effects on the endocannabinoid system.
Toxicology: Used to study the metabolic pathways and toxicological effects of synthetic cannabinoids.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of synthetic cannabinoids and their metabolites.
Mechanism of Action
The mechanism of action of AM2201 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors type 1 (CB1) and type 2 (CB2). The metabolite binds to these receptors, mimicking the effects of delta-9-tetrahydrocannabinol (THC). This interaction leads to the activation of various signaling pathways, resulting in the psychoactive effects associated with synthetic cannabinoids . The hydroxylation of the indole ring may alter the binding affinity and efficacy of the metabolite compared to the parent compound .
Comparison with Similar Compounds
AM2201 6-hydroxyindole metabolite can be compared with other synthetic cannabinoid metabolites such as:
JWH-018 6-hydroxyindole metabolite: Similar in structure and metabolic pathway, but differs in the alkyl chain length and binding affinity to cannabinoid receptors.
JWH-073 6-hydroxyindole metabolite: Similar in structure but differs in the alkyl chain length and metabolic profile.
AM2201 N-(4-hydroxypentyl) metabolite: Another metabolite of AM2201, differing in the position of the hydroxyl group on the alkyl chain.
The uniqueness of AM2201 6-hydroxyindole metabolite lies in its specific hydroxylation pattern, which may influence its pharmacological and toxicological properties .
Properties
IUPAC Name |
[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNACCUUTICHKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017864 |
Source


|
| Record name | AM2201 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-35-4 |
Source


|
| Record name | AM2201 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

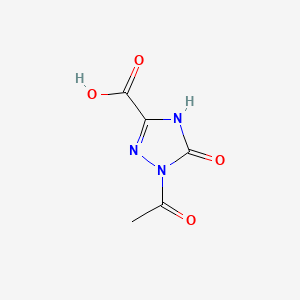
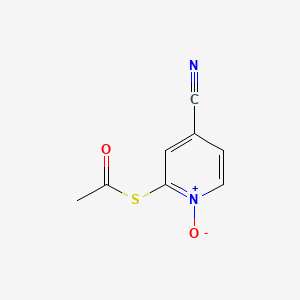
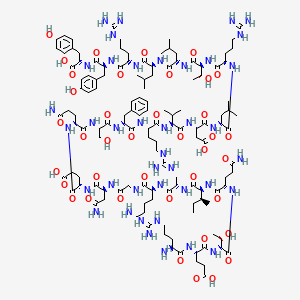
![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
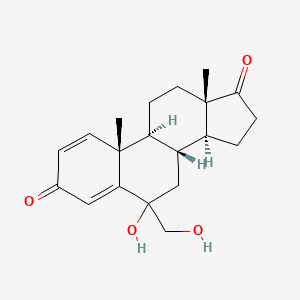
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)
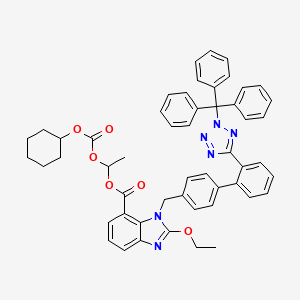
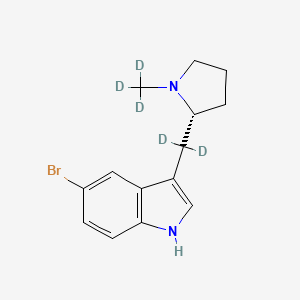
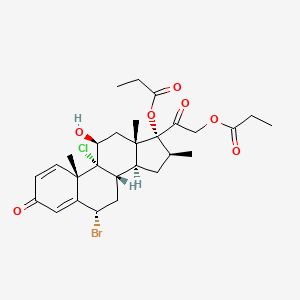
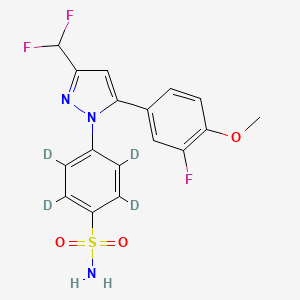
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)
